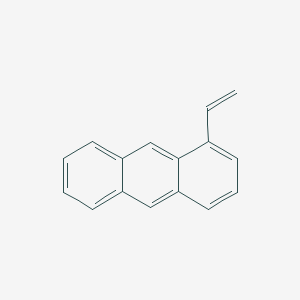
1-Vinylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylanthracene is a useful research compound. Its molecular formula is C16H12 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization and Material Science
1-Vinylanthracene is primarily utilized in the field of polymer chemistry. Its ability to undergo free radical polymerization allows for the synthesis of anthracene-containing polymers, which are valuable for high-end applications such as organic electronics and photonic devices.
- Polymerization Studies : Research has demonstrated that this compound can be copolymerized with other monomers like styrene. This copolymerization enhances the thermal and mechanical properties of the resulting materials, making them suitable for applications in coatings and adhesives .
- Functionalized Polymers : The incorporation of this compound into polymer matrices can lead to materials with enhanced optical properties. These materials exhibit unique fluorescence characteristics due to the anthracene moiety, making them useful in sensors and light-emitting devices .
Fluorescent Dyes and Sensing Applications
The fluorescence properties of this compound derivatives have been extensively studied, particularly their aggregation-induced emission (AIE) characteristics.
- Fluorescent Probes : Compounds derived from this compound are being developed as fluorescent probes for biological applications. They can monitor pH changes, quantify proteins, and image cells using confocal microscopy. These probes demonstrate enhanced fluorescence upon aggregation, which is beneficial for detecting biomolecules in complex environments .
- SERS Applications : Surface-enhanced Raman scattering (SERS) studies have shown that derivatives like 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene exhibit strong charge transfer properties when adsorbed on metal surfaces. This property can be exploited for sensing applications in chemical and biological systems .
Anticancer Activity
This compound derivatives have shown promising anticancer activity, making them subjects of interest in medicinal chemistry.
- Cancer Cell Studies : Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including those associated with leukemia and solid tumors. For example, compounds synthesized from this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .
- Mechanistic Insights : The anticancer effects are often linked to the modulation of specific cellular pathways, such as telomerase inhibition and the activation of apoptotic pathways. These findings highlight the potential of this compound derivatives as lead compounds in cancer drug development .
Data Tables
Case Studies
- Fluorescent Dyes for Protein Detection :
- Anticancer Drug Development :
Propriétés
Formule moléculaire |
C16H12 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-ethenylanthracene |
InChI |
InChI=1S/C16H12/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h2-11H,1H2 |
Clé InChI |
UVHXEHGUEKARKZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















